molecular formula C13H18N2O3 B5221854 N-(3-hydroxypropyl)-N'-[(4-methylphenyl)methyl]oxamide

N-(3-hydroxypropyl)-N'-[(4-methylphenyl)methyl]oxamide

Cat. No.: B5221854
M. Wt: 250.29 g/mol
InChI Key: HFHCXYBTGJWZJN-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-N’-[(4-methylphenyl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a hydroxypropyl group and a methylphenylmethyl group attached to the oxamide core, which may impart unique chemical and physical properties.

Properties

IUPAC Name

N-(3-hydroxypropyl)-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-3-5-11(6-4-10)9-15-13(18)12(17)14-7-2-8-16/h3-6,16H,2,7-9H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHCXYBTGJWZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-N’-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 3-hydroxypropylamine with 4-methylbenzyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-hydroxypropyl)-N’-[(4-methylphenyl)methyl]oxamide may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-N’-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxamide core can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-N’-[(4-methylphenyl)methyl]oxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and methylphenylmethyl groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-N’-[(4-methylphenyl)methyl]oxamide
  • N-(3-hydroxypropyl)-N’-[(4-chlorophenyl)methyl]oxamide
  • N-(3-hydroxypropyl)-N’-[(4-methoxyphenyl)methyl]oxamide

Uniqueness

N-(3-hydroxypropyl)-N’-[(4-methylphenyl)methyl]oxamide is unique due to the specific combination of its functional groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.

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